N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline typically involves the reaction of aniline with a silylating agent such as triethoxysilane. The reaction is usually carried out under inert gas conditions (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to a temperature range of 132-142°C under reduced pressure (4 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline has a wide range of applications in scientific research:
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized as an adhesion promoter in coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves its ability to form strong bonds with various substrates through its silyl ether group. This property makes it an effective coupling agent and adhesion promoter. The compound interacts with molecular targets such as hydroxyl groups on surfaces, leading to enhanced adhesion and stability .
Comparison with Similar Compounds
Similar Compounds
- (N-Phenylamino)methyltriethoxysilane
- N-Phenylaminomethyltriethoxysilane
- Anilinomethyl-triethoxysilane
Uniqueness
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is unique due to its specific combination of aniline and silyl ether groups, which provides it with distinct properties such as enhanced reactivity and versatility in various applications. Compared to other similar compounds, it offers improved performance in adhesion promotion and surface modification .
Properties
Molecular Formula |
C13H23NO3Si |
---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3 |
InChI Key |
VELDVSSSOKBHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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